Cas no 954236-41-0 (6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one)
![6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one structure](https://www.kuujia.com/scimg/cas/954236-41-0x500.png)
6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one
- 2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one
- 3H-1,2,4-Triazolo[4,3-d][1,4]diazepin-3-one,2,5,6,7,8,9-hexahydro-
- 6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride
- 2,5,6,7,8,9-Hexahydro-3H-1,2,4-triazolo[4,3-d][1,4]diazepin-3-one
- SCHEMBL399412
- AKOS006306513
- 954236-41-0
- 2-CBZ-AMINO-BUT-2-ENOICACIDMETHYLESTER
- 2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one
- DTXSID10669687
- 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one
- 2,4,5,6,7,8-Hexahydro-1,2,3a,6-tetraaza-azulen-3-one
- NCGC00462147-01
-
- MDL: MFCD11036093
- Inchi: InChI=1S/C6H10N4O/c11-6-9-8-5-1-2-7-3-4-10(5)6/h7H,1-4H2,(H,9,11)
- InChI Key: NXARAJDGBBUYRB-UHFFFAOYSA-N
- SMILES: C1CNCCN2C1=NN=C2O
Computed Properties
- Exact Mass: 154.08500
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 56.7Ų
- Tautomer Count: 2
- XLogP3: -1.3
Experimental Properties
- Density: 1.45
- PSA: 62.71000
- LogP: -0.95410
6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one Security Information
6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A449037595-1g |
6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one |
954236-41-0 | 95% | 1g |
$628.00 | 2023-08-31 | |
Chemenu | CM530841-1g |
6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one |
954236-41-0 | 95% | 1g |
$615 | 2024-07-18 | |
Crysdot LLC | CD11004219-1g |
6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one |
954236-41-0 | 95+% | 1g |
$772 | 2024-07-19 |
6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one Related Literature
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
Additional information on 6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one
Introduction to 6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one (CAS No. 954236-41-0)
6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one, identified by its CAS number 954236-41-0, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural framework and potential pharmacological properties. This compound belongs to the triazolodiazepine class, a subclass of diazepines characterized by the presence of a triazole ring fused with a diazepine moiety. The structural complexity of this molecule presents both challenges and opportunities for its development as a therapeutic agent.
The synthesis and characterization of 6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one have been the subject of extensive research in recent years. The triazolodiazepine scaffold is known for its ability to interact with various biological targets, making it a promising candidate for the development of novel drugs. The presence of multiple nitrogen atoms in the structure suggests potential interactions with enzymes and receptors involved in neurotransmission and inflammation.
Recent studies have highlighted the pharmacological significance of the triazolodiazepine core in drug discovery. Researchers have been particularly interested in its potential as an antagonist or agonist for certain neurotransmitter receptors. For instance, derivatives of this class have shown promise in treating neurological disorders by modulating the activity of serotonin and GABA receptors. The 6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one structure is no exception and has been investigated for its potential role in these pathways.
The chemical properties of 6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one make it an interesting candidate for further exploration. The compound exhibits moderate solubility in organic solvents and water, which is advantageous for formulating it into various pharmaceutical dosage forms. Additionally, its stability under standard storage conditions suggests that it could be a viable candidate for industrial-scale production.
In terms of biological activity, 6 ,7 ,8 ,9 -Tetrahydro-2 H -[ 1 , 2 , 4 ]triazolo[ 4 , 3 - d ] [ 1 , 4 ]diazepin - 3 ( 5 H ) - one has shown intriguing results in preclinical studies. Specifically, triazolodiazepine derivatives have demonstrated anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and modulating pain signaling pathways. The unique arrangement of nitrogen atoms in the triazolodiazepine core may contribute to these effects by interacting with specific binding sites on target proteins.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging computational modeling techniques, researchers can predict how modifications to the triazolodiazepine core might enhance its binding affinity or selectivity for specific biological targets. This approach has already led to the discovery of several novel compounds with improved pharmacological profiles.
The synthesis of 6 ,7 ,8 ,9 -Tetrahydro-2 H -[ 1 , 2 , 4 ]triazolo[ 4 , 3 - d ] [ 1 , 4 ]diazepin - 3 ( 5 H ) - one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the necessary substituents at strategic positions within the molecule. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one more efficiently than ever before.
The pharmacokinetic properties of 6 ,7 ,8 ,9 -Tetrahydro-2 H -[ 1 , 2 , 4 ]triazolo[ 4 , 3 - d ] [ 1 , 4 ]diazepin - 3 ( 5 H ) - one are also important considerations in drug development. Initial studies suggest that this compound has a reasonable bioavailability when administered orally and exhibits moderate metabolic stability. However, further research is needed to fully understand its absorption distribution metabolism excretion (ADME) profile before moving into clinical trials.
Given its promising preclinical data,6 ,7 ,8 ,9-Tetrahydro-2 H-[1,2,4]-tria z ol o [4,3-d][14]- diazep ine -3(5H)-o ne(CAS No .954236-41-0) holds significant potential as a lead compound for further development . Future studies should focus on optimizing its pharmacological properties through structural modifications while also investigating its safety profile in animal models . If successful, this compound could emerge as an effective therapeutic agent targeting neurological or inflammatory disorders . p >
954236-41-0 (6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one) Related Products
- 52883-26-8(4,5-Diethyl-2,4-dihydro-1,2,4-triazol-3-one)
- 2413867-42-0(Tert-butyl 4-(2-hydroxy-5-methylbenzenesulfonyl)piperazine-1-carboxylate)
- 60095-59-2(H2bcbp·2Cl)
- 2305079-51-8(2-Trifluoromethyl-azetidine Tosylate)
- 436087-00-2(4-Morpholinepropanamine,N-[[4-(1,1-dimethylethyl)phenyl]methyl]-)
- 2171763-05-4(8-(1-amino-2-methylcyclopropyl)-1,4-dioxaspiro4.5decan-8-ol)
- 899756-25-3(N-benzyl-2-({2-oxo-1-(oxolan-2-yl)methyl-1H,2H,5H,6H,7H-cyclopentadpyrimidin-4-yl}sulfanyl)acetamide)
- 60651-56-1(1-cyclopropyl-3-(pyridin-2-yl)propane-1,3-dione)
- 2228903-59-9(2,2-difluoro-1-(1H-indol-4-yl)cyclopropan-1-amine)
- 1314920-80-3(1,1,1,4,4,4-Hexafluorobutan-2-amine)




